molecular formula C17H24N4O2S B2431067 1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1706277-98-6

1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2431067
CAS No.: 1706277-98-6
M. Wt: 348.47
InChI Key: NQQSAJBRFDPEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a sulfonamide group attached to a phenylpyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of appropriate diketones with hydrazine derivatives under acidic or basic conditions.

    Introduction of Methyl Groups: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Formation of the Phenylpyrrolidine Moiety: This involves the synthesis of 1-phenylpyrrolidine, which can be achieved through the reaction of phenylacetonitrile with ethylene diamine followed by reduction.

    Final Coupling Step: The final step involves coupling the phenylpyrrolidine moiety with the sulfonamide-substituted pyrazole derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-trimethyl-N-(phenylmethyl)-1H-pyrazole-4-sulfonamide
  • 1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-carboxamide

Uniqueness

1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern and the presence of both a sulfonamide group and a phenylpyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-13-17(14(2)20(3)19-13)24(22,23)18-12-16-10-7-11-21(16)15-8-5-4-6-9-15/h4-6,8-9,16,18H,7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQSAJBRFDPEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.